molecular formula C20H29N3O3 B15507553 Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate

Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B15507553
M. Wt: 359.5 g/mol
InChI Key: MVDZQNSMUMSWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate (CAS: 1354027-77-2) is a heterocyclic compound with the molecular formula C20H29N3O3 and a molecular weight of 359.46 g/mol . It is characterized by a piperidine ring substituted at the 3-position with a methyl group bearing an (S)-2-amino-N-cyclopropylpropanamido moiety, along with a benzyloxycarbonyl (Cbz) protecting group at the 1-position of the piperidine. This compound is produced at a purity of NLT 98% by MolCore, a supplier specializing in high-purity chemicals for pharmaceutical research and quality control . Its structural complexity and stereospecificity make it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors sensitive to stereochemical and steric effects.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29N3O3/c1-15(21)19(24)23(18-9-10-18)13-17-8-5-11-22(12-17)20(25)26-14-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,21H2,1H3

InChI Key

MVDZQNSMUMSWJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Comparison with Similar Compounds

(a) Benzyl 4-((2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate (CAS: 1353995-20-6)

  • Molecular Formula : C20H29N3O3 (identical to the target compound).
  • Key Difference : Substituent at the 4-position of the piperidine ring instead of the 3-position.

(b) Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate (CAS: 1354024-63-7)

  • Molecular Formula : C20H29N3O3.
  • Key Difference : Substituent at the 2-position of the piperidine ring.
  • Impact : The 2-position substitution may reduce conformational flexibility compared to the 3- or 4-position analogues, influencing metabolic stability .

Functional Group Variations

(a) Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate (CAS: 1354029-75-6)

  • Molecular Formula : C17H25N3O3.
  • Key Difference : Lacks the N-cyclopropyl group on the propanamido moiety.
  • Impact : Absence of the cyclopropyl ring reduces lipophilicity and may decrease membrane permeability or target engagement in hydrophobic binding pockets .

(b) Benzyl 4-((2-aminopropanamido)methyl)piperidine-1-carboxylate (CAS: 1354001-48-1)

  • Molecular Formula : C17H25N3O3.
  • Key Differences : Substituent at the 4-position and absence of the cyclopropyl group.

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring is typically constructed via cyclization or hydrogenation methods:

Method A: Pyridine Hydrogenation

  • Substrate : Methyl 3-(aminomethyl)pyridine-2-carboxylate.
  • Conditions : Hydrogenation over PtO₂ (10–30 mol%) in acetic acid under H₂ (1–3 atm).
  • Outcome : Yields cis-piperidine derivatives with >95% diastereomeric excess.

Method B: Cyclization of 1,5-Diols

  • Substrate : 1,5-Pentanediol derivatives.
  • Conditions : Reaction with methylamine under high-pressure H₂ (120 bar) and basic catalysis (KOH).
  • Outcome : Forms N-methylpiperidine analogs in 95% yield.

For the target compound, Method A is preferred due to better stereocontrol, as evidenced by the Royal Society of Chemistry’s protocols.

Introduction of the Benzyl Carboxylate Group

The benzyl group is introduced via esterification or carbamate formation :

Protocol :

  • React piperidine with benzyl chloroformate (Cbz-Cl) in dichloromethane.
  • Use triethylamine (2.5 eq.) as a base at 0°C to room temperature.
  • Purify via flash chromatography (hexane/EtOAc = 80:20).

Yield : 85–90% after optimization.

Synthesis of (S)-2-Amino-N-cyclopropylpropanamide

This chiral segment is prepared through asymmetric synthesis :

Steps :

  • Starting material : L-alanine methyl ester.
  • Cyclopropanation : React with cyclopropylamine under Mitsunobu conditions (DIAD, PPh₃).
  • Deprotection : Hydrolyze the methyl ester using LiOH in THF/H₂O.

Key Data :

  • Enantiomeric excess: >99% (confirmed by chiral HPLC).
  • Intermediate purity: 98% (by ¹H NMR).

Coupling of Fragments

The final assembly employs amide bond formation :

Procedure :

  • Activate the carboxylic acid (from Step 2.3) with HATU or EDCI/HOBt.
  • Couple with the aminomethyl-piperidine intermediate (from Step 2.2) in DMF.
  • Stir at room temperature for 12–16 hours.

Optimization :

  • Solvent : DMF > DCM due to better solubility.
  • Base : DIEA (3 eq.) achieves higher yields than TEA.

Yield : 70–75% after chromatography.

Critical Reaction Optimization

Stereochemical Control

  • Piperidine configuration : Hydrogenation with PtO₂ favors cis-isomers.
  • Amino acid chirality : Mitsunobu conditions retain L-configuration.

Protecting Group Strategy

  • Benzyl (Cbz) group : Stable under amidation conditions, removable via H₂/Pd-C.
  • tert-Butyl esters : Avoided due to incompatibility with cyclopropane rings.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica : Hexane/EtOAc gradients (70:30 to 50:50).
  • Reverse-phase C18 : Acetonitrile/water + 0.1% TFA for final product.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.36–7.19 (m, 5H, Ar), 4.52 (s, 2H, CH₂Ph), 3.84 (d, J = 13 Hz, 1H, piperidine), 2.98 (m, 1H, cyclopropane).
IR (ATR) 1747 cm⁻¹ (C=O, ester), 1650 cm⁻¹ (amide I).
MS (ESI+) m/z 402.2 [M+H]⁺.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Improved safety and yield for hydrogenation steps.
  • Equipment : Microreactors with Pt/C catalysts (20 g scale).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 120 (batch) vs. 45 (flow).
  • E-Factor : 18.2 (batch) vs. 6.5 (flow).

Q & A

Q. Critical parameters :

  • Temperature control : Exothermic reactions (e.g., anhydride additions) require cooling to 0–5°C to prevent side products .
  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenolysis ensures efficient Cbz removal without over-reduction .
  • Yield optimization : Stepwise monitoring via TLC and NMR reduces intermediate losses .

(Basic) What safety protocols are recommended when handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks, as toxicity data are incomplete .
  • First aid :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
    • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can researchers assess the compound’s stability under various experimental conditions (e.g., pH, temperature)?

Answer:
Methodological approaches include:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24 hours; monitor via HPLC for decomposition products .
    • Oxidative stress : Expose to 3% H2O2; track peroxide-sensitive groups (e.g., amides) using LC-MS .
  • Thermal stability : Heat samples to 60°C for 72 hours in sealed vials; analyze by <sup>1</sup>H-NMR for structural integrity .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light; quantify degradation via UV-Vis spectroscopy .

(Advanced) What strategies are effective in resolving contradictions in reported biological activities of structural analogs?

Answer:
Discrepancies often arise from stereochemical or substituent variations. Resolution strategies include:

  • Comparative molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., GPCRs), highlighting steric/electronic effects of cyclopropyl vs. ethyl groups .
  • Pharmacokinetic profiling :
    • Metabolic stability : Incubate with liver microsomes; quantify parent compound depletion via LC-MS/MS to compare metabolic pathways .
    • Plasma protein binding : Use equilibrium dialysis to assess free fraction differences between analogs .
  • Crystallographic studies : Solve X-ray structures of ligand-receptor complexes to validate binding modes .

(Basic) What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:
Primary techniques :

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C-NMR confirm regiochemistry (e.g., piperidine substitution patterns) and stereochemistry (e.g., S-configuration of the amino group) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C18H26N3O3<sup>+</sup>) with <1 ppm error .
  • Chiral HPLC : Determine enantiomeric excess (>98% ee) using columns like Chiralpak IA-3 .

Q. Supplementary methods :

  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm<sup>−1</sup>) and amine N-H bends (~1600 cm<sup>−1</sup>) .
  • Elemental analysis : Validate C/H/N ratios within 0.4% of theoretical values .

(Advanced) How does the cyclopropyl group influence the compound’s pharmacokinetic properties compared to non-cyclopropyl analogs?

Answer:
The cyclopropyl moiety enhances:

  • Metabolic resistance : Its strained ring reduces cytochrome P450-mediated oxidation, prolonging half-life (t1/2 increased by 2–3× in rat models) .
  • Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier permeability (measured via PAMPA assays) .
  • Receptor binding : Conformational restriction from the cyclopropane ring optimizes van der Waals interactions with hydrophobic enzyme pockets (e.g., serine proteases) .

Q. Validation methods :

  • In vitro ADME : Caco-2 cell monolayers assess permeability .
  • In vivo studies : Radiolabeled compound tracking in rodents quantifies tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.